molecular formula C20H12Cl2O3 B12153809 2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one

2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one

Cat. No.: B12153809
M. Wt: 371.2 g/mol
InChI Key: JASOWWZGFQDTCG-UHFFFAOYSA-N
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Description

2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a chromenone core, and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors could also be considered to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydrochromenone derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one: shares similarities with other furan and chromenone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features of furan, chromenone, and dichlorophenyl groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C20H12Cl2O3

Molecular Weight

371.2 g/mol

IUPAC Name

2-[5-(2,5-dichlorophenyl)furan-2-yl]-6-methylchromen-4-one

InChI

InChI=1S/C20H12Cl2O3/c1-11-2-5-18-14(8-11)16(23)10-20(25-18)19-7-6-17(24-19)13-9-12(21)3-4-15(13)22/h2-10H,1H3

InChI Key

JASOWWZGFQDTCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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